N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with hydroxy, methyl, and methoxy groups, as well as a carbamothioyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to yield the benzamide.
Introduction of the Carbamothioyl Group: The benzamide is then treated with a thiourea derivative to introduce the carbamothioyl group. This step typically requires the use of a base such as sodium hydroxide to facilitate the reaction.
Hydroxy and Methyl Substitution: The final step involves the introduction of the hydroxy and methyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamothioyl group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Signal Transduction Pathways: Influencing pathways such as the PI3-kinase pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-nitrobenzamide: Contains a nitro group instead of methoxy groups, which may impart different chemical and biological properties.
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methoxybenzamide: Contains a single methoxy group, which may result in different reactivity and applications.
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-4-6-13(20)12(8-10)18-17(24)19-16(21)11-5-7-14(22-2)15(9-11)23-3/h4-9,20H,1-3H3,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRZOHXQHLJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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